molecular formula C24H32O3 B008864 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one CAS No. 104849-33-4

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

Cat. No. B008864
M. Wt: 368.5 g/mol
InChI Key: CADMMMMZZFLIEP-OCCJOITDSA-N
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Description

The compound “17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one” appears to be a derivative of androst-4-en-3-one, which is a steroid hormone. The “17-(1-Oxo-3-ethoxy-2-propynyl)” part suggests a modification at the 17th carbon of the steroid structure.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of androst-4-en-3-one with an appropriate ethoxy propynyl reagent under suitable conditions. The exact method would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be based on the steroid structure of androst-4-en-3-one, with a 1-oxo-3-ethoxy-2-propynyl group attached at the 17th carbon. This could potentially affect the properties and reactivity of the molecule.



Chemical Reactions Analysis

The chemical reactions of this compound would depend on its structure and the conditions under which it is used. The presence of the ethoxy propynyl group could potentially make it more reactive than the parent androst-4-en-3-one molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this or any other chemical compound.


Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in medicine or other fields, as well as investigating its mechanism of action and interactions with biological systems.


Please note that this is a general analysis based on the structure of the compound and the categories you mentioned. For a more detailed and specific analysis, more information or research would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.


properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADMMMMZZFLIEP-OCCJOITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

CAS RN

104849-33-4
Record name 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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